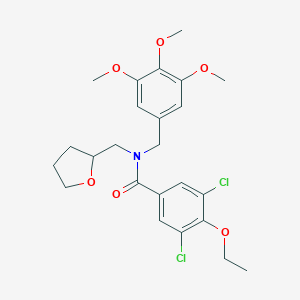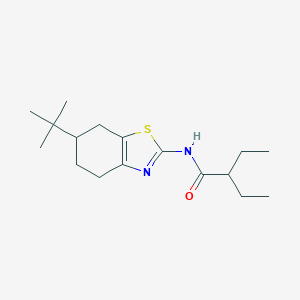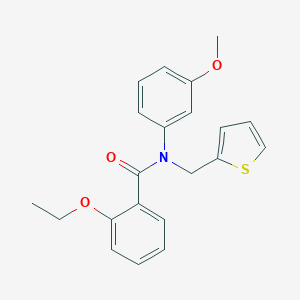![molecular formula C11H11Br2NO4S B257419 1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
1-[(2,5-Dibromophenyl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dibromophenyl)sulfonyl]proline, also known as DBSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBSP is a proline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell growth. By inhibiting the activity of COX-2, 1-[(2,5-Dibromophenyl)sulfonyl]proline may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of other biochemical and physiological effects. For example, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of extracellular matrix proteins. This may make 1-[(2,5-Dibromophenyl)sulfonyl]proline a potential treatment for diseases such as arthritis, where MMP-9 is overactive. 1-[(2,5-Dibromophenyl)sulfonyl]proline has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to be stable under a range of conditions, which may make it easier to work with in the lab. However, one limitation of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(2,5-Dibromophenyl)sulfonyl]proline. One area of research that is likely to be of interest is the development of new cancer therapies based on 1-[(2,5-Dibromophenyl)sulfonyl]proline. Researchers may also investigate the use of 1-[(2,5-Dibromophenyl)sulfonyl]proline as a treatment for other diseases, such as arthritis or neurodegenerative diseases. Additionally, further research may be needed to fully understand the mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline and to identify new pathways that it may target.
Synthesemethoden
1-[(2,5-Dibromophenyl)sulfonyl]proline can be synthesized using a variety of methods, including the reaction of proline with 2,5-dibromobenzene sulfonyl chloride in the presence of a base. This method has been found to be effective in producing high yields of 1-[(2,5-Dibromophenyl)sulfonyl]proline with good purity. Other methods for synthesizing 1-[(2,5-Dibromophenyl)sulfonyl]proline include the reaction of proline with 2,5-dibromobenzenesulfonyl azide and the reaction of proline with 2,5-dibromobenzenesulfonyl fluoride.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Other areas of research where 1-[(2,5-Dibromophenyl)sulfonyl]proline has shown promise include its potential use as an anti-inflammatory agent, as well as its potential as a treatment for neurodegenerative diseases.
Eigenschaften
Produktname |
1-[(2,5-Dibromophenyl)sulfonyl]proline |
|---|---|
Molekularformel |
C11H11Br2NO4S |
Molekulargewicht |
413.08 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Br2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16) |
InChI-Schlüssel |
VACHCVAPPILYEF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)

![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)



![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
